molecular formula C11H7BrClN B1612748 3-Bromo-4-(4'-chlorophenyl)pyridine CAS No. 335642-99-4

3-Bromo-4-(4'-chlorophenyl)pyridine

Cat. No.: B1612748
CAS No.: 335642-99-4
M. Wt: 268.53 g/mol
InChI Key: JERVDTADAZZTBY-UHFFFAOYSA-N
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Description

3-Bromo-4-(4'-chlorophenyl)pyridine is an organic compound with the molecular formula C11H7BrClN. It is a derivative of pyridine, substituted with bromine and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4'-chlorophenyl)pyridine typically involves the bromination of 4-(4-chlorophenyl)pyridine. One common method is the reaction of 4-(4-chlorophenyl)pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(4'-chlorophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-4-(4'-chlorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4'-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 3-Bromo-4-chloropyridine
  • 4-(3-Bromo-5-chlorophenyl)pyridine
  • 4-Bromo-3-chloropyridine

Comparison: 3-Bromo-4-(4'-chlorophenyl)pyridine is unique due to the presence of both bromine and chlorophenyl groups on the pyridine ring. This dual substitution can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

3-bromo-4-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERVDTADAZZTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618068
Record name 3-Bromo-4-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335642-99-4
Record name 3-Bromo-4-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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